molecular formula C4H16Cl2N4Pd B174428 Palladium ethylenediamine dichloride CAS No. 16483-18-4

Palladium ethylenediamine dichloride

Cat. No. B174428
CAS RN: 16483-18-4
M. Wt: 297.5 g/mol
InChI Key: VBDQNUWZQXYUDP-UHFFFAOYSA-L
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Description

Palladium ethylenediamine dichloride is a chemical compound with the molecular formula C4H16Cl2N4Pd. It is used as a catalyst for various reactions, including the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions .


Synthesis Analysis

The synthesis of palladium ethylenediamine dichloride involves grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride .


Molecular Structure Analysis

The molecular structure of palladium ethylenediamine dichloride is represented by the linear formula Pd(H2NCH2CH2NH2)Cl2 .


Chemical Reactions Analysis

Palladium ethylenediamine dichloride is known to catalyze various reactions. It is used in the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions . It also acts as a reactant for the self-assembly of a ring-in-ring complex, metal binding with glycose phosphates, and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes .


Physical And Chemical Properties Analysis

Palladium ethylenediamine dichloride is a solid substance . It has a molecular weight of 237.42 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Pd/C-Catalyzed Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Palladium on carbon (Pd/C) has attracted much attention due to its excellent catalytic activity in a variety of different organic reactions . The application of Pd/C catalysis dates back to 1972, when Heck and co-workers first used the Pd/C catalyst system for the Heck coupling reaction .
  • Methods of Application : Palladium tightly bound to nanoparticle activated carbon has a large surface area and, thus, high catalytic efficiency. Repeated filtration processes are possible due to their high stability, so the Pd/C can be easily recycled and reused with little loss of activity .
  • Results or Outcomes : Their high tolerance to strong acids or bases, air, and moisture makes Pd/C catalysts suitable for a variety of reactions under moderate or harsh conditions .

Recovery of Precious Palladium

  • Scientific Field : Environmental Chemistry
  • Application Summary : Palladium is a precious noble metal that finds diverse applications in the automobile industry, electronics, jewelry, pharmaceutics, catalysis, etc. Therefore, the recovery of palladium has acquired importance .
  • Methods of Application : Methods such as liquid–liquid extraction and adsorption using biopolymers, polymeric resins, carbonaceous materials and silica based materials are discussed based on their removal efficiency, adsorption capacities, regeneration and other parameters .
  • Results or Outcomes : The review looks at a perspective based on the applicability of certain important adsorbents employed in recent years pertaining to the removal of palladium from aqueous solution, spent catalysts and industrial wastes .

Buchwald-Hartwig Cross Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The Buchwald-Hartwig cross coupling reaction is a chemical reaction used in organic chemistry for the synthesis of biaryls, aryl amines, and aryl ethers. The reaction is named after the American chemist Stephen L. Buchwald and the German chemist Hartwig .
  • Methods of Application : The reaction involves the use of a palladium catalyst, typically a complex of palladium(II) and a ligand, along with a base .
  • Results or Outcomes : The reaction has been widely adopted in the pharmaceutical industry for the synthesis of various compounds due to its high efficiency and selectivity .

Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
  • Methods of Application : The reaction involves the use of a palladium catalyst, a boronic acid, and an organohalide, along with a base .
  • Results or Outcomes : The Suzuki-Miyaura coupling is widely used in the synthesis of poly-olefins, styrenes, and substituted biphenyls .

Stille Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The Stille reaction is a chemical reaction used to couple organotin compounds with organic halides or triflates using a palladium catalyst .
  • Methods of Application : The reaction involves the use of a palladium catalyst, an organotin compound, and an organic halide or triflate .
  • Results or Outcomes : The Stille reaction is widely used in the synthesis of biaryls and poly-olefins .

Wacker Process

  • Scientific Field : Industrial Chemistry
  • Application Summary : The Wacker process or the Hoechst-Wacker process refers to the oxidation of ethylene to acetaldehyde in the presence of a palladium catalyst .
  • Methods of Application : The reaction involves the use of a palladium catalyst, ethylene, and water, along with a copper co-catalyst .
  • Results or Outcomes : The Wacker process is widely used in the industrial production of acetaldehyde, an important chemical intermediate .

Safety And Hazards

Palladium ethylenediamine dichloride, like many chemical substances, should be handled with care. It is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also considered a flammable solid .

Future Directions

The future directions of palladium ethylenediamine dichloride research could involve exploring its potential applications in various fields. For instance, its use in the pharmaceutical industry and the wider synthetic chemistry community could be further investigated . Additionally, environmentally friendly approaches for the synthesis of palladium ethylenediamine dichloride could be explored .

properties

IUPAC Name

ethane-1,2-diamine;palladium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDQNUWZQXYUDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16Cl2N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937000
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palladium ethylenediamine dichloride

CAS RN

16483-18-4
Record name Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(ethylenediamine-N,N')palladium(2+) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SE Nam, KH Lee - Industrial & engineering chemistry research, 2005 - ACS Publications
… Also, the synthesis process of a palladium ethylenediamine dichloride was prepared by the … prepared by dissolving 4.6 g of palladium ethylenediamine dichloride, 6.66 g of nickel sulfate…
Number of citations: 53 pubs.acs.org
L Dong - 2015 - eprints.soton.ac.uk
… Nickel sulphate (NiSO4) and palladium ethylenediamine dichloride (PdCl2) are prepared as the Nickel and Palladium ion sources. The role of ammonia in the solution gives …
Number of citations: 2 eprints.soton.ac.uk

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